3-(Cyclohex-1-en-1-yl)butan-2-ol
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Overview
Description
3-(Cyclohex-1-en-1-yl)butan-2-ol is an organic compound with the molecular formula C10H18O It is a secondary alcohol with a cyclohexene ring and a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Cyclohex-1-en-1-yl)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexene with butanal in the presence of a catalyst, followed by reduction. The reaction conditions typically include:
Catalyst: Acidic or basic catalyst
Temperature: Room temperature to moderate heating
Solvent: Organic solvents such as ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohex-1-en-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Cyclohex-1-en-1-yl butanone or cyclohex-1-en-1-yl butanal.
Reduction: Cyclohex-1-en-1-yl butane.
Substitution: Cyclohex-1-en-1-yl butyl halides.
Scientific Research Applications
3-(Cyclohex-1-en-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclohex-1-en-1-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating enzymatic reactions.
Modulating pathways: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 3-sec-Butyl-2-cyclohexen-1-ol
- 2-Cyclohexen-1-ol, 3-(1-methylpropyl)
- 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)
Uniqueness
3-(Cyclohex-1-en-1-yl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclohexene ring and a butanol side chain makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)butan-2-ol |
InChI |
InChI=1S/C10H18O/c1-8(9(2)11)10-6-4-3-5-7-10/h6,8-9,11H,3-5,7H2,1-2H3 |
InChI Key |
PMXIMASDISHAPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCCCC1)C(C)O |
Origin of Product |
United States |
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